molecular formula C20H23BrN4O4S B14097481 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B14097481
M. Wt: 495.4 g/mol
InChI Key: DNHVDRZJWFWJDY-JCMHNJIXSA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine react to form the piperazine ring.

    Introduction of the sulfonyl group: The piperazine ring is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Formation of the hydrazide moiety: The final step involves the reaction of the sulfonylated piperazine with 2-hydroxybenzaldehyde and hydrazine hydrate to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperazine ring can enhance the compound’s binding affinity. The hydrazide moiety may participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
  • 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-1-(2,6-dichlorophenyl)ethylidene]acetohydrazide

Uniqueness

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is unique due to the presence of the 2-hydroxyphenyl group, which can enhance its biological activity and binding properties

Properties

Molecular Formula

C20H23BrN4O4S

Molecular Weight

495.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H23BrN4O4S/c1-15(18-4-2-3-5-19(18)26)22-23-20(27)14-24-10-12-25(13-11-24)30(28,29)17-8-6-16(21)7-9-17/h2-9,26H,10-14H2,1H3,(H,23,27)/b22-15-

InChI Key

DNHVDRZJWFWJDY-JCMHNJIXSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3O

Origin of Product

United States

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